![molecular formula C19H14N4O3S2 B2730357 N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351605-46-3](/img/structure/B2730357.png)
N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H14N4O3S2 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Study
This compound is part of a broader class of novel heterocyclic compounds synthesized for their potential biological activities. For instance, derivatives similar to this compound have been explored for their antimicrobial properties against both gram-positive and gram-negative bacteria, as well as their antifungal activities against various fungi. These studies highlight the compound's relevance in developing new antimicrobial agents, showcasing its potential utility in addressing antibiotic resistance issues (G. K. Patel, H. S. Patel, & P. Shah, 2015).
Antiproliferative Activity
Another avenue of research involves investigating the compound's derivatives for antiproliferative activities. Research on similar structures has shown promising results, with certain derivatives exhibiting significant antiproliferative activity. This includes the ability to disrupt cell cycles and induce apoptosis, particularly in cancer cells. Such studies are crucial for cancer research, offering pathways to novel cancer therapeutics (A. O. Sarhan et al., 2010).
Antimicrobial and Antifungal Activities
Further research into compounds with similar structures has demonstrated their antimicrobial and antifungal efficacy. This includes the development of new thiazolidinones and their evaluation against various bacterial and fungal strains. The synthesis methods, often involving microwave-assisted techniques, provide insights into efficient production processes for these compounds, underscoring their potential in creating new antimicrobial treatments (V. Sodha et al., 2003).
Anti-Inflammatory Potential
Compounds within this structural realm have also been evaluated for their anti-inflammatory potential. Research indicates that certain derivatives exhibit significant anti-inflammatory effects, which are critical for the development of new anti-inflammatory drugs. Such studies are vital for understanding the compound's role in modulating inflammatory processes, offering potential therapeutic benefits for conditions characterized by inflammation (R. Sawant, Charusheela A. Bansode, & Jyoti Wadekar, 2012).
Insecticidal Activities
Explorations into the insecticidal properties of related compounds have shown that certain derivatives can act as effective agents against agricultural pests, such as the cotton leafworm. This research is indicative of the compound's potential in integrated pest management strategies, contributing to the development of environmentally friendly insecticides (A. Fadda et al., 2017).
Propriétés
IUPAC Name |
N-[5-(1,3-benzothiazole-6-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S2/c24-17(14-2-1-7-26-14)22-19-21-13-5-6-23(9-16(13)28-19)18(25)11-3-4-12-15(8-11)27-10-20-12/h1-4,7-8,10H,5-6,9H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYHAMFROBDQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

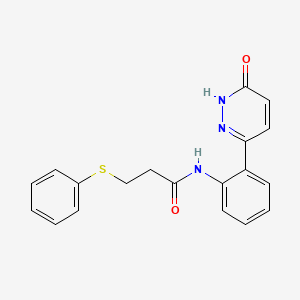
![N-(benzo[d]thiazol-2-yl)-2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2730279.png)
![Ethyl 4-oxo-4-((pyridin-2-ylmethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)butanoate](/img/structure/B2730280.png)
![6-ethyl 3-methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2730281.png)
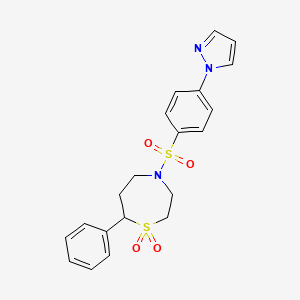
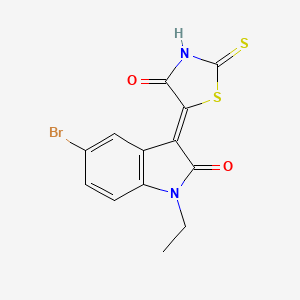
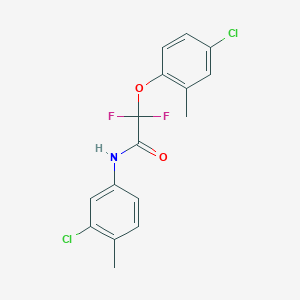
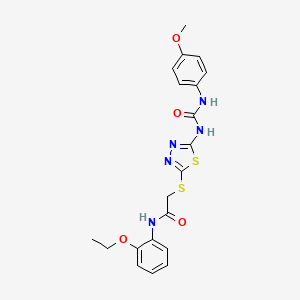
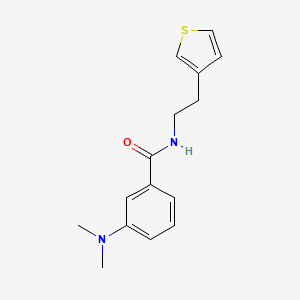

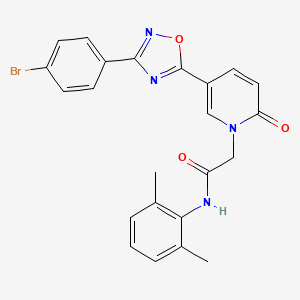
![2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine](/img/structure/B2730295.png)
![5-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2730296.png)
![4-benzyl-1-[(2-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2730297.png)